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Bis(dime-thylamino)methylsilane

Atomic Layer Deposition Carbon-Doped Silicon Oxide Precursor Design

Bis(dimethylamino)methylsilane (BDMAMS, CAS 22705-33-5) is a short-chain aminosilane featuring one Si–H, one Si–CH₃, and two dimethylamino (–NMe₂) groups, giving it a unique substitution pattern among silicon precursors. This structure enables its use as a single-source precursor for silicon carbonitride (Si:C:N) films via remote plasma CVD and as a candidate for carbon-doped silicon oxide ALD, where the single Si–C bond provides a targeted carbon source.

Molecular Formula C5H13N2Si
Molecular Weight 129.26 g/mol
Cat. No. B14117803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dime-thylamino)methylsilane
Molecular FormulaC5H13N2Si
Molecular Weight129.26 g/mol
Structural Identifiers
SMILESCN(C)C(N(C)C)[Si]
InChIInChI=1S/C5H13N2Si/c1-6(2)5(8)7(3)4/h5H,1-4H3
InChIKeyYDFHBUOVYKWPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dimethylamino)methylsilane (BDMAMS) for ALD & CVD: A Key Aminosilane Precursor


Bis(dimethylamino)methylsilane (BDMAMS, CAS 22705-33-5) is a short-chain aminosilane featuring one Si–H, one Si–CH₃, and two dimethylamino (–NMe₂) groups, giving it a unique substitution pattern among silicon precursors [1]. This structure enables its use as a single-source precursor for silicon carbonitride (Si:C:N) films via remote plasma CVD and as a candidate for carbon-doped silicon oxide ALD, where the single Si–C bond provides a targeted carbon source [2]. Its high reactivity and volatility make it suitable for vapor-phase deposition processes in semiconductor manufacturing .

Precursor Architecture Difunctional aminosilane with one Si–CH₃, one Si–H, and two N(CH₃)₂ leaving groups
Deposition Fit Supports low-temperature ALD of carbon-controlled SiO₂ with efficient surface saturation
Silylation & CVD Effective for vapor-phase resist silylation and single-source Si:C:N plasma CVD

Why Bis(dimethylamino)methylsilane Cannot Be Replaced by Generic Silane Precursors


Generic substitution of aminosilane precursors in ALD or CVD processes often fails because film properties such as carbon content, growth per cycle (GPC), and mechanical hardness are highly sensitive to the number and type of organic substituents on the silicon center [1]. For example, precursors with two or three Si–CH₃ groups, like bis(dimethylamino)dimethylsilane (BDMADMS), show negligible deposition at low temperatures, while those with only one Si–CH₃, like BDMAMS, maintain reactivity and enable carbon doping control [2]. Simply interchanging precursors without accounting for these structure-property relationships leads to unpredictable film composition, compromised electrical performance, or complete deposition failure.

Si–CH₃ count shifts deposition reactivity: BDMAMS (one Si–CH₃) retains low-T ALD capability, while BDMADMS (two Si–CH₃) exhibits negligible GPC below 150 °C.
Amino group number affects carbon incorporation: monoaminosilanes may introduce higher carbon doping; BDMAMS supports lower carbon levels via dual amino ligand hydrolysis.
Trifunctional analog fails in vapor-phase silylation: tris(dimethylamino)methylsilane forms an impermeable surface barrier, while BDMAMS enables bulk resist crosslinking and etch resistance.

Quantitative Performance Differentiation of Bis(dimethylamino)methylsilane vs. Analogous Precursors


Reduced Carbon Doping in ALD Silicon Oxide Compared to DIPAMS

In a comparative ALD study of carbon-doped silicon oxide, the bisaminosilane precursor BDMAMS (one Si–CH₃) showed decreased carbon doping relative to the monoaminosilane DIPAMS (di-iso-propylaminomethylsilane) [1]. This demonstrates that BDMAMS enables lower, more controlled carbon incorporation, which is critical for tuning the dielectric constant.

Carbon Doping Control
Reported
BDMAMS: decreased C vs DIPAMS: 1–8 at.% C
Supports lower carbon content in SiO₂ films
Cross-study comparable; exact factor not independently reported
Atomic Layer Deposition Carbon-Doped Silicon Oxide Precursor Design

Higher Decomposition Efficiency vs. Tris(dimethylamino)silane (TrDMAS)

Theoretical calculations show that the bond dissociation energies for N–Me, Si–N, and Si–H in BDMAS are lower than those in TrDMAS, indicating that BDMAS (a close analog of BDMAMS) can be ruptured more easily, making it a more efficient precursor gas [1]. Specifically, the N–Me bond breaks at 80.6 kcal·mol⁻¹, while Si–N and Si–H both require 87.4 kcal·mol⁻¹.

Low-T Reactivity
Class-level
BDMAMS: deposition at vs BDMADMS: negligible GPC
Single Si–CH₃ preserves ALD window for bisaminosilanes
Class-level inference; GPC not quantified for BDMADMS
Chemical Vapor Deposition Precursor Decomposition Computational Chemistry

Tunable Si:C:N Film Composition vs. DMADMS in RP-CVD

Si:C:N films deposited from BDMAMS via remote microwave hydrogen plasma CVD exhibit a density of 3.18 g cm⁻³ at 400 °C, which is comparable to crystalline silicon. In contrast, films from (dimethylamino)dimethylsilane (DMADMS) under similar conditions yield different stoichiometry due to the different number of Si–C and Si–N bonds in the precursor [1]. This demonstrates that BDMAMS provides access to a distinct compositional space with high mass density.

Silylation Performance
Head-to-head
BDMAMS: ~50 Å/min vs Trifunctional: no silylation
Difunctional architecture enables effective bulk silylation
Direct comparison; trifunctional analog forms diffusion barrier
Silicon Carbonitride Remote Plasma CVD Thin Film Mechanics

Superior Inhibition Performance in Area-Selective ALD of Al₂O₃ vs. Single-Step Treatments

In area-selective ALD of Al₂O₃, functionalizing SiO₂ surfaces with a sequence of BDMADMS (a structural neighbor of BDMAMS) followed by DMATMS resulted in superior growth inhibition compared to using either inhibitor alone [1]. The sequential treatment achieved a growth delay of approximately 30 ALD cycles, demonstrating the critical role of using two different aminosilane structures for effective surface deactivation.

Si:C:N Deposition
Reported
BDMAMS: tunable via T_S vs BDMADMS: requires NH₃
Single-source precursor simplifies process design
Cross-study; RP-CVD vs PECVD comparison
Area-Selective ALD Small-Molecule Inhibitors SiO₂ Surface Functionalization

Optimal Application Scenarios for Bis(dimethylamino)methylsilane Based on Differential Evidence


Low-Temperature ALD of Carbon-Doped Silicon Oxide with Controlled Carbon Content

When depositing carbon-doped SiO₂ at temperatures below 150 °C, BDMAMS is the preferred precursor over DIPAMS when lower, more controlled carbon incorporation is needed. This scenario is critical for fabricating low-k dielectric films where excess carbon can increase leakage current [1]. The single Si–CH₃ group provides a targeted carbon source without the excessive doping seen with monoaminosilanes like DIPAMS, which can introduce 1–8 at.% carbon.

High-Density Si:C:N Hard Coatings via RP-CVD

For applications requiring dense, hard silicon carbonitride coatings—such as protective layers on engineering materials—BDMAMS enables film densities of 3.18 g cm⁻³ at 400 °C, approaching that of crystalline silicon [1]. This makes it a superior choice over DMADMS for achieving mechanically robust films with high wear resistance.

Efficient CVD Processes Leveraging Lower Decomposition Energy

In thermal or plasma-enhanced CVD, the lower bond dissociation energies of BDMAMS (as inferred from BDMAS studies) compared to TrDMAS allow for more efficient precursor decomposition, potentially reducing process temperatures and increasing deposition rates. This is advantageous for thermally sensitive substrates or when high throughput is required [1].

Area-Selective ALD Enabled by Bis(dimethylamino)silane Inhibitors

The sequential use of bis(dimethylamino)silanes (like BDMADMS) with other aminosilanes can achieve long nucleation delays in area-selective ALD, essential for self-aligned nanopatterning. BDMAMS, with its two amino groups, could play a similar role in deactivating SiO₂ surfaces against Al₂O₃ or other metal oxide ALD, enabling bottom-up fill in 3D structures [1].

Application
Selection Property
Validation Focus
Low-Temperature ALD of Carbon-Controlled SiO₂
One Si–CH₃, dual amino ligands preserve ALD window
Carbon doping level vs. deposition temperature
Vapor-Phase Silylation for Bilayer Lithography
Difunctional silylating agent enables bulk crosslinking
O₂ plasma etch rate after silylation
Single-Source Si:C:N Hard Coatings by RP-CVD
Single-source precursor without NH₃ co-reactant
N/Si and C/Si ratio control via substrate temperature
Precursor Benchmarking Studies
One-Si–CH₃ bisaminosilane architecture for factorial design
Mapping Si–CH₃ count vs. amino-group count
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